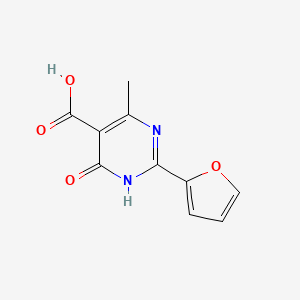
2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Overview
Description
2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (FMP) is a compound of interest in the fields of medicinal chemistry and biochemistry due to its potential applications in the development of novel drugs and therapies. FMP has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.
Scientific Research Applications
Antiprotozoal Agents
Compounds derived from 2-(Furan-2-yl)-related structures have been studied for their potential as antiprotozoal agents. For instance, a study synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, displaying strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and P. falciparum, which are causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).
Analytical Internal Standards
In the field of analytical chemistry, derivatives of furan compounds have been used in the development of analytical internal standards. For instance, a study utilized 4-(hydroxymethyl)furan-2(5H)-one derivatives as internal standards for the quantification of patulin in apple juice by gas chromatography-mass spectrometry (Llovera et al., 2005).
Synthesis of Biobased Furans
Research into bio-based furan carboxylic acids as building blocks in polymer and fine chemical industries has been conducted. A study applied a substrate adaptation strategy to Comamonas testosteroni cells for the synthesis of various furan carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid, from bio-based sources (Wen et al., 2020).
Synthesis of Heterocyclic Compounds
Furan derivatives have been used in the synthesis of various heterocyclic compounds. For example, esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids have been synthesized from readily available materials, demonstrating the versatility of these compounds in organic synthesis (Chadwick et al., 1973).
Angiotensin II Receptor Antagonists
In medicinal chemistry, dihydropyrimidines similar in structure to the specified compound have been explored as angiotensin II receptor antagonists. These compounds have been found to have affinities for the angiotensin II receptor, comparable to or better than known antagonists (Atwal et al., 1992).
Endophytic Fungus Derivatives
Furan derivatives from mangrove-derived endophytic fungus have been identified, illustrating the potential of natural sources in discovering new compounds with various applications (Chen et al., 2017).
properties
IUPAC Name |
2-(furan-2-yl)-4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-7(10(14)15)9(13)12-8(11-5)6-3-2-4-16-6/h2-4H,1H3,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGISXYJTWAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



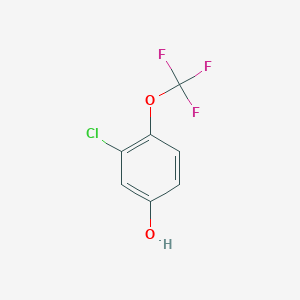



![1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1486899.png)
![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)
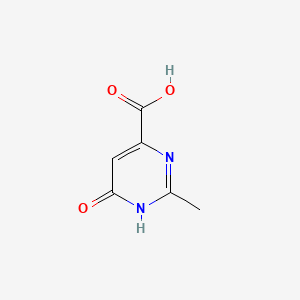
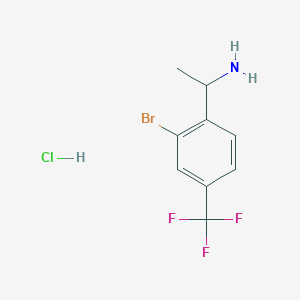
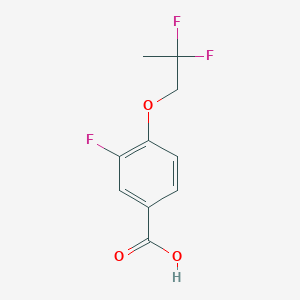
![(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride](/img/structure/B1486906.png)
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride](/img/structure/B1486907.png)

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride](/img/structure/B1486912.png)
![2,7-Diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486913.png)